molecular formula C10H15Cl2FN2O2 B6222664 2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride CAS No. 2758000-35-8

2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride

Cat. No.: B6222664
CAS No.: 2758000-35-8
M. Wt: 285.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride is a synthetic organic compound that features a fluorinated pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the pyridine ring imparts unique chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

2758000-35-8

Molecular Formula

C10H15Cl2FN2O2

Molecular Weight

285.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride typically involves multiple steps. One common approach is the diazotization of substituted 2-aminopyridines followed by fluorination. The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(5-chloropyridin-2-yl)-3-methylbutanoic acid dihydrochloride
  • 2-amino-3-(5-bromopyridin-2-yl)-3-methylbutanoic acid dihydrochloride
  • 2-amino-3-(5-iodopyridin-2-yl)-3-methylbutanoic acid dihydrochloride

Uniqueness

The presence of the fluorine atom in 2-amino-3-(5-fluoropyridin-2-yl)-3-methylbutanoic acid dihydrochloride imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

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